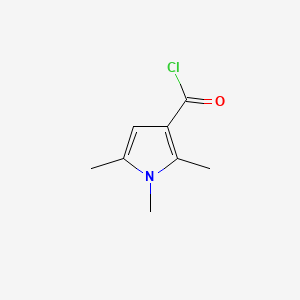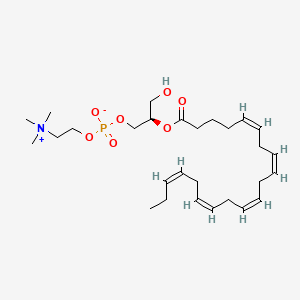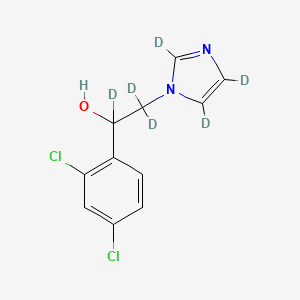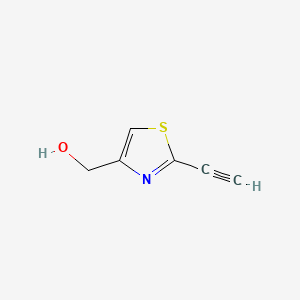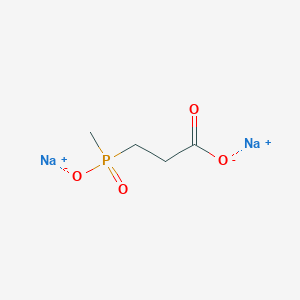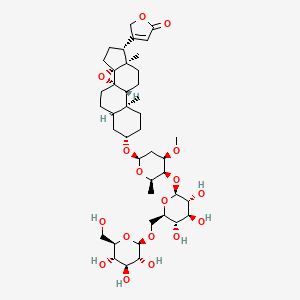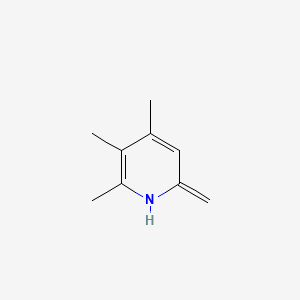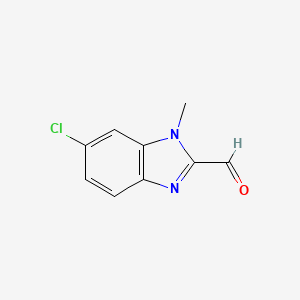
Acetaminophen-Dimer-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetaminophen Dimer-d6 is a deuterium-labeled derivative of Acetaminophen Dimer. This compound is primarily used in scientific research as a stable isotope-labeled standard. The incorporation of deuterium atoms into the molecular structure of Acetaminophen Dimer enhances its stability and allows for precise quantitation in various analytical applications .
Wissenschaftliche Forschungsanwendungen
Acetaminophen Dimer-d6 is widely used in scientific research for various applications:
Analytical Chemistry: As a stable isotope-labeled standard, it is used in mass spectrometry for the quantitation of Acetaminophen and its metabolites.
Pharmacokinetics: It helps in studying the metabolic pathways and pharmacokinetics of Acetaminophen in biological systems.
Toxicology: Used to investigate the toxicological effects and mechanisms of Acetaminophen and its derivatives.
Drug Development: Assists in the development of new drugs by providing insights into the metabolism and interactions of Acetaminophen.
Wirkmechanismus
Target of Action
Acetaminophen Dimer-d6, also known as Paracetamol Dimer-d6, is a derivative of Acetaminophen . The primary targets of Acetaminophen are the enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are compounds that contribute to inflammation and pain .
Mode of Action
Acetaminophen Dimer-d6 likely shares a similar mode of action with its parent compound, Acetaminophen. It inhibits COX-1 and COX-2 through metabolism by the peroxidase function of these isoenzymes . This results in inhibition of phenoxyl radical formation from a critical tyrosine residue essential for the cyclooxygenase activity of COX-1 and COX-2 and prostaglandin (PG) synthesis .
Biochemical Pathways
The biochemical pathways affected by Acetaminophen Dimer-d6 are likely similar to those affected by Acetaminophen. Acetaminophen is metabolized in the liver by three central pathways: glucuronidation, sulfation, and cysteine conjugation . The metabolites formed, such as Acetaminophen cysteine (APCys), Acetaminophen glucuronide (APGlc), and Acetaminophen sulfate (APS), have different properties and roles . For instance, APCys is a more potent antioxidant than the parent compound .
Pharmacokinetics
It can be inferred that these properties would be similar to those of acetaminophen, given their structural similarity . Acetaminophen is well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Acetaminophen Dimer-d6 are likely to be similar to those of Acetaminophen. Acetaminophen’s action results in the reduction of pain and fever . At a molecular level, it inhibits the synthesis of prostaglandins, reducing inflammation . At a cellular level, it can cause changes in mitochondrial respiration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Acetaminophen Dimer-d6. For instance, temperature and pressure can affect the stability of Acetaminophen and its metabolites . Furthermore, the presence of Acetaminophen in various water sources has raised concerns about its ecotoxicological profile . These factors could potentially influence the action of Acetaminophen Dimer-d6 as well.
Biochemische Analyse
Biochemical Properties
Acetaminophen Dimer-d6, like its parent compound, is likely to interact with various enzymes, proteins, and other biomolecules. Acetaminophen is metabolized in the liver by three central pathways: glucuronidation, sulfation, and cysteine conjugation . The nature of these interactions involves the conjugation of Acetaminophen with these biomolecules, which helps to detoxify the compound and prevent liver damage .
Cellular Effects
The effects of Acetaminophen Dimer-d6 on various types of cells and cellular processes are likely to be similar to those of Acetaminophen. It influences cell function by inhibiting the creation of prostaglandins, thereby reducing inflammation and pain . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Acetaminophen Dimer-d6 at the molecular level is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Like Acetaminophen, it may act as a weak inhibitor of prostaglandin synthesis by reducing cyclooxygenase (COX-1 and COX-2) .
Temporal Effects in Laboratory Settings
Based on the behavior of Acetaminophen, it can be inferred that factors such as the product’s stability, degradation, and any long-term effects on cellular function would be important areas of study .
Dosage Effects in Animal Models
Studies on Acetaminophen have shown that overdose and long-term use can produce hepatic and/or renal injury .
Metabolic Pathways
Acetaminophen Dimer-d6 is likely to be involved in similar metabolic pathways as Acetaminophen, including interactions with enzymes or cofactors in the glucuronidation, sulfation, and cysteine conjugation pathways .
Transport and Distribution
Based on the behavior of Acetaminophen, it can be inferred that it may interact with various transporters or binding proteins .
Subcellular Localization
Based on the behavior of Acetaminophen, it can be inferred that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetaminophen Dimer-d6 involves the deuteration of Acetaminophen Dimer. The process typically includes the following steps:
Deuteration of Acetaminophen: Acetaminophen is subjected to deuterium exchange reactions using deuterium oxide (D2O) or other deuterium sources under specific conditions to replace hydrogen atoms with deuterium.
Dimerization: The deuterated Acetaminophen is then subjected to oxidative coupling reactions to form the dimer.
Industrial Production Methods
Industrial production of Acetaminophen Dimer-d6 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards required for research and analytical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Acetaminophen Dimer-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dimer back to its monomeric form.
Substitution: The aromatic rings in the dimer can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Monomeric Acetaminophen.
Substitution: Halogenated or nitrated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetaminophen: The parent compound, widely used as an analgesic and antipyretic.
Acetaminophen Glucuronide: A major metabolite of Acetaminophen, more water-soluble and excreted in urine.
Acetaminophen Sulfate: Another major metabolite, formed through sulfation.
Acetaminophen Cysteine: Formed through conjugation with cysteine, a potent antioxidant.
Uniqueness
Acetaminophen Dimer-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical applications. This makes it an invaluable tool in pharmacokinetic and metabolic studies, offering insights that are not possible with non-labeled compounds .
Eigenschaften
IUPAC Name |
2,2,2-trideuterio-N-[4-hydroxy-3-[2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]phenyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-9(19)17-11-3-5-15(21)13(7-11)14-8-12(18-10(2)20)4-6-16(14)22/h3-8,21-22H,1-2H3,(H,17,19)(H,18,20)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJCCQZHFLRCAA-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)NC(=O)C([2H])([2H])[2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
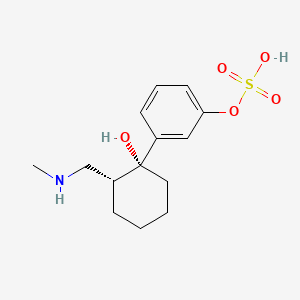
![(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine](/img/structure/B589033.png)

